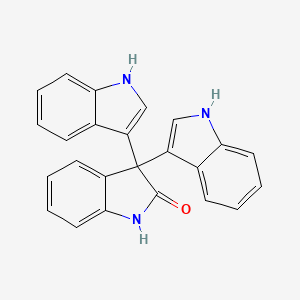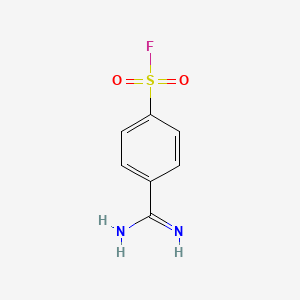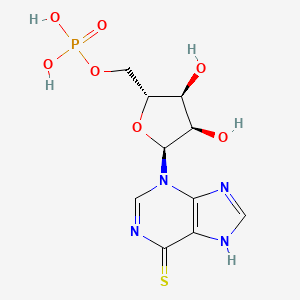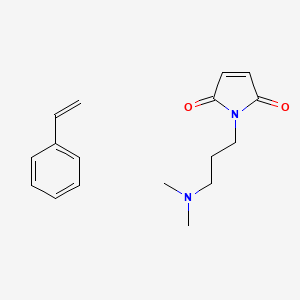![molecular formula C20H26N2O3S B1227653 N-[2-(1-cyclohexenyl)ethyl]-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindole-5-sulfonamide](/img/structure/B1227653.png)
N-[2-(1-cyclohexenyl)ethyl]-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexenyl)ethyl]-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindole-5-sulfonamide is a member of indoles.
Aplicaciones Científicas De Investigación
Sulfonamide Inhibitors in Disease Treatment and Management
Sulfonamides have been extensively studied for their bacteriostatic properties, which make them valuable in treating bacterial infections. Beyond their traditional use as antibiotics, these compounds have found applications in treating diseases like cancer, Alzheimer's disease, and as antiviral agents against HIV. Specifically, sulfonamides serve as inhibitors for various enzymes and proteins critical in disease pathways, such as tyrosine kinases, HIV-1 protease, histone deacetylase 6, and angiogenesis factors. Their versatility in drug design has led to the development of drugs with significant efficacy in managing these conditions (Gulcin & Taslimi, 2018).
Agricultural and Environmental Applications
In agriculture, sulfonamides like 1-methylcyclopropene (1-MCP) are used to regulate the ripening process of fruits and vegetables, thereby extending their shelf life and reducing waste. 1-MCP works by inhibiting the effects of ethylene, a natural plant hormone responsible for the ripening and senescence of plant products. This application underscores the role of sulfonamides in improving food security and sustainability (Blankenship & Dole, 2003).
Antioxidant Capacity and Health Implications
Sulfonamides have also been studied for their antioxidant properties, which have implications for human health and disease prevention. For example, the ABTS/PP decolorization assay, a method for measuring antioxidant capacity, has been used to study the antioxidant potential of sulfonamide compounds. These properties may contribute to the therapeutic effects of sulfonamides in various oxidative stress-related diseases (Ilyasov et al., 2020).
Contribution to Drug Development and Medicinal Chemistry
Sulfonamides play a critical role in medicinal chemistry, contributing to the development of new therapeutic agents. Their structural diversity and ability to interact with a wide range of biological targets make sulfonamides a key scaffold in drug discovery. These compounds have been developed into drugs with antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties, showcasing their broad therapeutic potential (Shichao et al., 2016).
Propiedades
Nombre del producto |
N-[2-(1-cyclohexenyl)ethyl]-1-[cyclopropyl(oxo)methyl]-2,3-dihydroindole-5-sulfonamide |
|---|---|
Fórmula molecular |
C20H26N2O3S |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-1-(cyclopropanecarbonyl)-2,3-dihydroindole-5-sulfonamide |
InChI |
InChI=1S/C20H26N2O3S/c23-20(16-6-7-16)22-13-11-17-14-18(8-9-19(17)22)26(24,25)21-12-10-15-4-2-1-3-5-15/h4,8-9,14,16,21H,1-3,5-7,10-13H2 |
Clave InChI |
WYFXMFSDPLZWMW-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4CC4 |
SMILES canónico |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4CC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-Chlorophenoxy)ethylthio]pyrimidine](/img/structure/B1227572.png)
![N-[2-(1-cyclohexenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1227573.png)
![(4-oxopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B1227578.png)
![[4-(3-Chlorophenyl)-1-piperazinyl]-(2,5-dimethyl-3-furanyl)methanone](/img/structure/B1227580.png)
![2-[(5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)amino]propanoic acid butyl ester](/img/structure/B1227581.png)
![1-(4-Chlorophenyl)-3-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]urea](/img/structure/B1227583.png)

![1-[2-[2-(2-Methoxy-6-prop-2-enylphenoxy)ethoxy]ethyl]imidazole](/img/structure/B1227585.png)

![(1S,4R,4aS,5S,7S,7aS)-5-hydroxy-7-(hydroxymethyl)-1-methoxy-4-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one](/img/structure/B1227588.png)
![2-[[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1227591.png)


